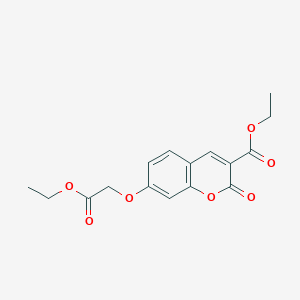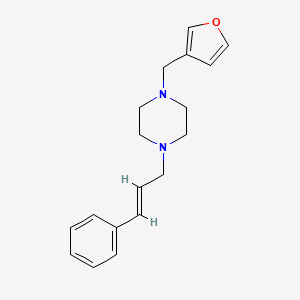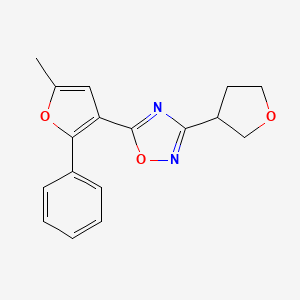![molecular formula C17H26N4O3S B5628850 (1R*,5R*)-6-(2-ethylisonicotinoyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5628850.png)
(1R*,5R*)-6-(2-ethylisonicotinoyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to "(1R*,5R*)-6-(2-ethylisonicotinoyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide" involves complex organic reactions, which yield a variety of structurally related molecules. For instance, a series of 3,7-dimethyl-9-amino-3,7-diazabicyclo[3.3.1]nonane derivatives have been synthesized, showcasing the diverse synthetic routes possible for diazabicyclo compounds (Fernández et al., 1992). These methods involve strategic functionalization and cyclization steps, indicating the complexity and flexibility of synthesizing such molecules.
Molecular Structure Analysis
The molecular structure of these compounds is characterized by detailed spectroscopic studies, including 1H and 13C NMR, revealing the conformational preferences and structural motifs present in the diazabicyclo nonane framework. The crystal structure of certain derivatives, such as the 3,7-dimethyl-9-benzylamino derivative, has been determined by X-ray diffraction, illustrating the flattened chair-chair conformation with equatorial methyl groups and a perpendicular carboxamido group to the bispidine skeleton (Fernández et al., 1992).
Chemical Reactions and Properties
Chemical reactions involving these compounds display a variety of functional group transformations and interactions with biological receptors. For example, the influence of different hydrogen bond acceptor systems on the 3,7-diazabicyclo[3.3.1]nonane scaffold shows the significant impact on nicotinic acetylcholine receptor interaction, highlighting the chemical reactivity and potential for biological activity of these molecules (Eibl et al., 2013).
特性
IUPAC Name |
(1R,5R)-6-(2-ethylpyridine-4-carbonyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O3S/c1-4-15-9-14(7-8-18-15)17(22)21-11-13-5-6-16(21)12-20(10-13)25(23,24)19(2)3/h7-9,13,16H,4-6,10-12H2,1-3H3/t13-,16+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWQLOSPHONASX-XJKSGUPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CC(=C1)C(=O)N2CC3CCC2CN(C3)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NC=CC(=C1)C(=O)N2C[C@H]3CC[C@@H]2CN(C3)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5R)-6-(2-ethylpyridine-4-carbonyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-benzyl-4-phenyl-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B5628783.png)
![1-(cyclopropylcarbonyl)-N-methyl-N-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}-4-piperidinecarboxamide](/img/structure/B5628784.png)



![1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5628818.png)
![(1S*,5R*)-3-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)carbonyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5628836.png)
![2-[(2,3,6-trichlorobenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B5628842.png)
![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-methylbutanamide](/img/structure/B5628855.png)
![3-(5-{3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]propyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5628858.png)

![methyl 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B5628884.png)